3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide
Description
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide (CAS: 628298-58-8) is a benzenesulfonamide derivative with a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . The compound features a meta-substituted aminomethyl group (-CH₂NH₂) on the benzene ring and a cyclopropylmethyl (-CH₂C₃H₅) substituent on the sulfonamide nitrogen. Its SMILES notation is NCc1cccc(c1)S(=O)(=O)N, reflecting the spatial arrangement of functional groups .
Structure
3D Structure
Properties
CAS No. |
954563-81-6 |
|---|---|
Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
3-(aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c12-7-10-2-1-3-11(6-10)16(14,15)13-8-9-4-5-9/h1-3,6,9,13H,4-5,7-8,12H2 |
InChI Key |
MFCPFQLOHXWYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride.
Introduction of the Aminomethyl Group: The benzenesulfonyl chloride is reacted with aminomethyl compounds under basic conditions to introduce the aminomethyl group.
Attachment of the Cyclopropylmethyl Group: The final step involves the alkylation of the aminomethyl group with cyclopropylmethyl halides under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Its sulfonamide functional group is known for its effectiveness against a range of bacterial infections. Research indicates that compounds with similar structures exhibit potent antibacterial activity, suggesting that 3-(aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide may also possess comparable efficacy against pathogenic bacteria .
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound's ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in various tumors, positions it as a promising candidate for cancer therapy. Inhibition of these enzymes can disrupt tumor growth and proliferation .
Case Studies and Research Findings
Several studies have documented the efficacy of similar sulfonamides in clinical settings:
- A study on pyridinium derivatives of aminobenzenesulfonamides showed excellent inhibitory activity against carbonic anhydrases, reinforcing the potential of sulfonamides in cancer treatment .
- Another investigation into novel benzenesulfonamides revealed their ability to induce apoptosis in cancer cell lines, further supporting their therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and cyclopropylmethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural and Functional Group Variations
The biological activity and physicochemical properties of benzenesulfonamides are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Selected Benzenesulfonamides
Key Findings from Comparative Studies
Anticancer Activity
- 3-(Indoline-1-carbonyl)-N-substituted analogs demonstrated potent anticancer activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC₅₀ values as low as 1.98 µM . The indoline-1-carbonyl group likely enhances target binding through π-π stacking and hydrogen bonding.
- Positional Isomerism: The meta-aminomethyl group in the target compound vs. para-substituted analogs (e.g., ’s 4-sulfamoylbenzyl derivatives) may alter steric interactions with biological targets. Para-substituted derivatives often exhibit higher conformational flexibility, which can improve binding affinity .
Antifungal and Antimicrobial Activity
- The target compound’s cyclopropylmethyl group, a smaller and more rigid substituent, may reduce lipid bilayer penetration compared to bulkier biphenyl groups.
- N-(3-(dimethylamino)propyl)benzenesulfonamide is utilized in antimicrobial coatings, where the tertiary amine group facilitates electrostatic interactions with microbial cell surfaces . The target compound’s primary amine (-NH₂) may offer weaker ionic bonding but improved solubility.
Ferroptosis Inhibition
- 3-(Benzylamino)-4-(cyclopropylamino)-N-ethylbenzenesulfonamide (Compound 45) acts as a ferroptosis inhibitor, likely via radical-trapping antioxidant mechanisms . The presence of cyclopropylamino and benzylamino groups highlights the importance of electron-rich substituents in redox modulation. The target compound’s cyclopropylmethyl group may similarly stabilize reactive oxygen species (ROS), though experimental validation is needed.
Biological Activity
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. Recent studies have shown that similar sulfonamide compounds exhibit significant inhibitory effects on various CA isoforms, particularly CA II, CA IX, and CA XII, which are implicated in tumor growth and metastasis .
Inhibition of Carbonic Anhydrases
Research indicates that this compound may act as a potent inhibitor of carbonic anhydrases. The binding affinity and selectivity for different isoforms can vary based on structural modifications. For instance, pyridinium derivatives of 3-aminobenzenesulfonamide have shown excellent inhibitory activity in the nanomolar range against CA IX and CA XII .
| Isoform | Inhibition Potency | Mechanism |
|---|---|---|
| CA I | Moderate | General inhibition through sulfonamide group interaction |
| CA II | High | Strong binding at the active site |
| CA IX | Very High | Targeted for tumor-associated activity |
| CA XII | High | Selective inhibition in tumor environments |
Therapeutic Applications
The compound's ability to inhibit carbonic anhydrases suggests potential therapeutic applications in treating various conditions:
- Cancer : Due to its inhibitory effects on tumor-associated CAs (CA IX and CA XII), it may be useful in cancer therapy, particularly for solid tumors .
- Glaucoma : Sulfonamides have been utilized in topical treatments for glaucoma by inhibiting aqueous humor production through CA inhibition .
- Respiratory Disorders : Potential use in managing conditions like chronic obstructive pulmonary disease (COPD) due to modulation of CO2 levels.
Case Studies and Research Findings
- Study on Inhibition Profiles : A study conducted on a series of benzenesulfonamide derivatives demonstrated that modifications at the amine position significantly affected the binding affinity to CAs, with some compounds exhibiting sub-nanomolar inhibition against specific isoforms .
- Side Effects and Systemic Use : While systemic use of sulfonamides can lead to side effects such as fatigue and metallic taste due to non-selective inhibition of CAs, topical formulations have been developed to minimize these effects while maintaining efficacy .
- Fragment-Based Drug Discovery (FBDD) : The compound's structure has been explored within FBDD frameworks to enhance selectivity and reduce off-target effects. This approach has led to the identification of more potent derivatives with improved therapeutic profiles .
Q & A
Q. What are the key synthetic strategies for 3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves sulfonation of an amine precursor followed by functional group modifications. For this compound, critical steps include:
- Sulfonation : Reacting 3-(aminomethyl)benzenesulfonyl chloride with cyclopropylmethylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Optimization : Adjust reaction temperature (40–60°C), solvent choice, and stoichiometry to improve yield. Continuous flow reactors may enhance scalability .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane and sulfonamide moieties .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Compare with literature values to assess crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions in biological activity (e.g., IC₅₀ variability) may arise from assay conditions or compound stability. Strategies include:
- Orthogonal Assays : Validate results using fluorescence-based and radiometric assays .
- Stability Studies : Perform LC-MS to detect degradation products in buffer solutions at physiological pH .
- Control Experiments : Include known inhibitors (e.g., acetazolamide) to calibrate assay systems .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this sulfonamide?
- Methodological Answer :
- Functional Group Modifications :
- Introduce substituents (e.g., halogens, methyl groups) at the benzene ring or cyclopropane moiety to assess steric/electronic effects .
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like carbonic anhydrase .
- Biological Testing :
- Compare IC₅₀ values across modified analogs to identify critical pharmacophores .
Q. How can reaction intermediates be monitored during multi-step synthesis?
- Methodological Answer :
- In Situ Monitoring :
- TLC : Use silica plates with UV visualization to track intermediate formation .
- In-line FTIR : Monitor functional groups (e.g., sulfonyl chloride disappearance) in real-time .
- Quenching Experiments : Halt reactions at intervals and analyze aliquots via LC-MS to identify side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
